1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of 1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of pyrazole derivatives followed by esterification reactions to introduce the benzyl and methyl ester groups. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product yield.
Analyse Chemischer Reaktionen
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The ester groups enhance its solubility and facilitate its incorporation into more complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate include other pyrazole derivatives such as:
3(5)-Aminopyrazoles: Known for their use in synthesizing condensed heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: These compounds exhibit unique reactivity due to their structural properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C13H11N3O6 |
---|---|
Molekulargewicht |
305.24 g/mol |
IUPAC-Name |
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate |
InChI |
InChI=1S/C13H11N3O6/c1-21-12(17)10-7-11(16(19)20)15(14-10)13(18)22-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
RGQHTBSJRSBTBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(C(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.